Cas no 284030-47-3 (1H-Benzimidazole-5-carboxamide,N-(cyclopropylmethoxy)-7-fluoro-6-[(4-iodo-2-methylphenyl)amino]-)

1H-Benzimidazole-5-carboxamide,N-(cyclopropylmethoxy)-7-fluoro-6-[(4-iodo-2-methylphenyl)amino]- structure
284030-47-3 structure
Productnaam:1H-Benzimidazole-5-carboxamide,N-(cyclopropylmethoxy)-7-fluoro-6-[(4-iodo-2-methylphenyl)amino]-
CAS-nummer:284030-47-3
MF:C19H18FIN4O2
MW:480.274699687958
CID:1434414
PubChem ID:9891312

1H-Benzimidazole-5-carboxamide,N-(cyclopropylmethoxy)-7-fluoro-6-[(4-iodo-2-methylphenyl)amino]- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Benzimidazole-5-carboxamide,N-(cyclopropylmethoxy)-7-fluoro-6-[(4-iodo-2-methylphenyl)amino]-
    • 6M3XX27BJS
    • OVTQTDSDLSDPJL-UHFFFAOYSA-N
    • PD-254552
    • N-(cyclopropylmethoxy)-7-fluoro-6-(4-iodo-2-methylanilino)-3H-benzimidazole-5-carboxamide
    • SCHEMBL3862123
    • 1H-Benzimidazole-5-carboxamide, N-(cyclopropylmethoxy)-7-fluoro-6-((4-iodo-2-methylphenyl)amino)-
    • 7-fluoro-6-(4-iodo-2-methyl-phenylamino)-1H-benzoimidazole-5-carboxylic acid cyclopropylmethoxy-amide
    • 7-Fluoro-6-(4-iodo-2-methyl-phenylamino)-3H-benzoimidazole-5-carboxylic acid cyclopropylmethoxy-amide
    • 7-Fluoro-6-(4-iodo-2-methyl-phenylamino)-3H-benzoimidazole-5-carboxylic acid cyclopropylmethoxyamide
    • 7-Fluoro-6-(4-iodo-2-methylphenylamino)-1H-benzimidazole-5-carboxylic acid cyclopropylmethoxyamide
    • Q27265135
    • UNII-6M3XX27BJS
    • 284030-47-3
    • 1H-Benzimidazole-5-carboxamide, N-(cyclopropylmethoxy)-7-fluoro-6-[(4-iodo-2-methylphenyl)amino]-
    • AKOS040753446
    • Inchi: InChI=1S/C19H18FIN4O2/c1-10-6-12(21)4-5-14(10)24-17-13(19(26)25-27-8-11-2-3-11)7-15-18(16(17)20)23-9-22-15/h4-7,9,11,24H,2-3,8H2,1H3,(H,22,23)(H,25,26)
    • InChI-sleutel: OVTQTDSDLSDPJL-UHFFFAOYSA-N
    • LACHT: CC1=C(C=CC(=C1)I)NC2=C(C3=C(C=C2C(=O)NOCC4CC4)NC=N3)F

Berekende eigenschappen

  • Exacte massa: 480.04554
  • Monoisotopische massa: 480.046
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 6
  • Complexiteit: 538
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 79A^2
  • XLogP3: 4.8

Experimentele eigenschappen

  • PSA: 79.04
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